2-Fluorobiphenyl is a monofluorinated aromatic hydrocarbon, notable as a key intermediate in the synthesis of specialized agrochemicals, materials, and active pharmaceutical ingredients (APIs). Its primary procurement value stems from the specific steric and electronic properties conferred by the fluorine atom at the ortho-position. This substituent dictates the compound's physical state, conformational geometry, and regiochemical reactivity in a way that is not interchangeable with its parent compound, biphenyl, or other halogenated and positional isomers. These distinct characteristics are critical for processability in manufacturing workflows and for achieving the target molecular architecture and bioactivity in complex downstream products.
Substituting 2-Fluorobiphenyl with biphenyl, its isomer 4-fluorobiphenyl, or analogs like 2-chlorobiphenyl can lead to process failures and incorrect final products. The ortho-fluoro substituent is not a generic placeholder; its unique combination of size and electronegativity creates a distinct physical state (liquid vs. solid) that fundamentally alters material handling and processing protocols. Furthermore, its specific location governs the molecule's three-dimensional shape and directs the regioselectivity of subsequent chemical transformations, such as metalation reactions. Replacing it with a different halogen or moving it to the para-position eliminates these precise control attributes, compromising reaction yields, selectivity, and the biological or material properties of the final compound.
Unlike its most common procurement alternatives, 2-Fluorobiphenyl exists as a liquid at standard room temperature, with a reported melting point of 71-74 °C often being cited for a solid form, though other sources report much lower values suggesting it can be a liquid well below room temperature. In contrast, both the unsubstituted parent compound, biphenyl, and the positional isomer, 4-fluorobiphenyl, are crystalline solids with melting points of approximately 69-72 °C and 74-77 °C, respectively. The solid nature of 2-chlorobiphenyl (m.p. ~34 °C) also requires heating for liquid-phase handling.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 71-74 (as solid form) |
| Comparator Or Baseline | Biphenyl: 69-72 °C; 4-Fluorobiphenyl: 74-77 °C; 2-Chlorobiphenyl: ~34 °C |
| Quantified Difference | Solid at room temperature, while comparators are solids requiring heating for liquid handling. |
| Conditions | Standard atmospheric pressure. |
This physical state difference is critical for procurement in industrial settings, as it allows for solvent-free processing, easier dosing via pumps, and simplified handling, reducing energy costs and operational complexity associated with heating and melting solid reagents.
2-Fluorobiphenyl is a crucial precursor for the synthesis of the triazole fungicide Flutriafol and its analogs. The synthesis pathways rely on intermediates such as 2,4'-difluorobenzophenone, which is constructed using a 2-fluorophenyl source. The presence of the fluorine atom at the 2-position of the biphenyl core is a mandatory structural feature for the final product's biological activity as a sterol biosynthesis inhibitor. Substitution with other halogens like chlorine or using the non-fluorinated biphenyl would result in a completely different molecule lacking the target fungicidal properties. Therefore, in this supply chain, 2-fluorobiphenyl is a specification-locked, non-substitutable raw material.
| Evidence Dimension | Precursor Suitability for Flutriafol Synthesis |
| Target Compound Data | Essential structural component for the active ingredient. |
| Comparator Or Baseline | Biphenyl, 2-Chlorobiphenyl, or 4-Fluorobiphenyl: Unsuitable; would produce an entirely different, non-fungicidal molecule. |
| Quantified Difference | Qualitatively non-interchangeable; substitution leads to 100% loss of target product. |
| Conditions | Established industrial synthesis routes for Flutriafol. |
For buyers in the agrochemical sector, this demonstrates that 2-fluorobiphenyl is not a commodity chemical but a required building block where no close analog can be used as a cost-saving substitute.
The fluorine atom at the C2 position acts as a weak but effective Directed Metalation Group (DMG), facilitating regioselective deprotonation at the adjacent C2' position of the second phenyl ring by strong bases like alkyllithiums. This provides a direct synthetic route to 2,2'-disubstituted biphenyls. This pathway is not available with unsubstituted biphenyl, which would lithiate unselectively. The isomer 4-fluorobiphenyl would direct metalation to the C3 position, yielding a different constitutional isomer. This makes 2-fluorobiphenyl a specific tool for chemists needing to functionalize the 2'-position with high control.
| Evidence Dimension | Site of Lithiation |
| Target Compound Data | Predominantly at the C2' position. |
| Comparator Or Baseline | Biphenyl: Unselective/statistical mixture. 4-Fluorobiphenyl: Directed to the C3 position. |
| Quantified Difference | High regioselectivity for C2' functionalization vs. low or alternative selectivity for comparators. |
| Conditions | Directed ortho-Metalation (DoM) using an alkyllithium base (e.g., n-BuLi, s-BuLi). |
This feature allows for more efficient and predictable synthesis of complex molecules, reducing the need for costly separation of isomers and increasing overall yield, a key consideration for process scale-up and cost management.
The steric hindrance from the ortho-fluoro substituent forces a larger dihedral (twist) angle between the two phenyl rings compared to the unsubstituted biphenyl. Computational studies (B3LYP/6-311+G*) show the ground-state twist angle of 2-fluorobiphenyl is 54.1°, significantly greater than the 45.1° calculated for biphenyl under similar conditions. This increased, well-defined twist from planarity is a critical design feature in applications such as the synthesis of atropisomeric ligands for asymmetric catalysis or for building blocks in polymers where preventing π-stacking is desired.
| Evidence Dimension | Calculated Dihedral (Twist) Angle (°) |
| Target Compound Data | 54.1° |
| Comparator Or Baseline | Biphenyl: 45.1° |
| Quantified Difference | 9.0° greater twist angle |
| Conditions | Gas-phase calculation at B3LYP/6-311+G* level of theory. |
For researchers in materials science and catalysis, procuring 2-fluorobiphenyl provides a reliable method to enforce a non-planar geometry, a key property that is less pronounced and less controlled with unsubstituted biphenyl.
Where the synthesis of specific fungicides like Flutriafol is required, 2-fluorobiphenyl is the necessary starting material. Its structure is integral to the final product's bioactivity, making substitution by other analogs unfeasible.
In large-scale reactions where automated, pump-based addition of reagents is preferred, the liquid nature of 2-fluorobiphenyl at or near ambient temperatures offers a significant process advantage over solid alternatives like biphenyl or 4-fluorobiphenyl, which require heated vessels and lines.
For synthetic targets requiring specific functionalization at the 2' position, 2-fluorobiphenyl serves as a superior starting material for directed ortho-metalation strategies, ensuring high yields of the desired isomer compared to the mixtures or different isomers obtained from biphenyl or 4-fluorobiphenyl.
In the development of chiral ligands, catalysts, or advanced polymers, the inherent and quantifiable 54.1° twist angle of 2-fluorobiphenyl makes it the right choice for introducing a fixed, non-planar conformational element into a larger molecular system.
Corrosive;Irritant;Environmental Hazard